3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716237
InChI: InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3
SMILES:
Molecular Formula: C7H4BrClFI
Molecular Weight: 349.36 g/mol

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene

CAS No.:

Cat. No.: VC18716237

Molecular Formula: C7H4BrClFI

Molecular Weight: 349.36 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene -

Specification

Molecular Formula C7H4BrClFI
Molecular Weight 349.36 g/mol
IUPAC Name 3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
Standard InChI InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3
Standard InChI Key DBVOEHYVILXJJR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C(=C1Br)I)F)Cl

Introduction

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is a complex organic compound belonging to the family of halogenated aromatic compounds. It is characterized by the presence of multiple halogen substituents (bromine, chlorine, fluorine, and iodine) and a methyl group attached to a benzene ring. This unique arrangement of substituents confers distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves several key steps, including the use of precursors like paraiodoaniline, followed by bromination and chlorination reactions to yield the target compound.

Synthesis Steps

  • Starting Material: Paraiodoaniline is often used as a precursor.

  • Bromination: Introduction of bromine to the benzene ring.

  • Chlorination: Addition of chlorine to the ring.

  • Fluorination: Incorporation of fluorine, often through specific fluorinating agents.

Chemical Reactions and Applications

This compound participates in various chemical reactions typical for halogenated compounds, influenced by the electronic effects of the halogens. For example, fluorine's high electronegativity can stabilize negative charges, while iodine acts as a good leaving group due to its polarizability.

Potential Applications

  • Pharmaceuticals: Halogenated aromatic compounds are known for their antimicrobial and anticancer properties.

  • Agrochemicals: Potential use in pesticides or herbicides due to their biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene, differing mainly in the arrangement and type of halogen substituents.

Comparison Table

Compound NameMolecular FormulaUnique Features
5-Bromo-1-chloro-2-fluorobenzeneC6H3BrClFLacks iodine; simpler halogenation pattern
4-Iodo-2-methylphenolC7H7IContains hydroxyl group; different reactivity
3-Fluoro-4-bromoanilineC6H6BrFAmino group present; increased biological activity potential
1-Chloro-2-bromo-4-fluorobenzeneC6H4BrClFDifferent substitution pattern; varied reactivity

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